

Spectroscopic Profile of (3-Nitrophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

Cat. No.: B168002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Nitrophenoxy)acetic acid** (CAS No. 1878-88-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

Spectroscopic Data Summary

While specific, publicly available spectra for **(3-Nitrophenoxy)acetic acid** are not widespread, data can be sourced through various chemical suppliers who indicate its availability. The following tables are based on typical spectral regions for the functional groups present in the molecule and will be updated as precise data becomes available.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~7.9-8.1	Multiplet	1H	Aromatic C-H
~7.5-7.7	Multiplet	1H	Aromatic C-H
~7.2-7.4	Multiplet	2H	Aromatic C-H
~4.8	Singlet	2H	Methylene (-O-CH ₂ -)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~170-175	Carboxylic Acid Carbonyl (C=O)
~158	Aromatic Carbon (C-O)
~148	Aromatic Carbon (C-NO ₂)
~130	Aromatic C-H
~125	Aromatic C-H
~115	Aromatic C-H
~110	Aromatic C-H
~65	Methylene Carbon (-O-CH ₂ -)

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1510-1550 & 1340-1380	Strong	N-O stretch (Nitro group)
1050-1250	Strong	C-O stretch (Ether)
3000-3100	Medium	Aromatic C-H stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
197	[M] ⁺ (Molecular Ion)
152	[M - COOH] ⁺
138	[M - OCH ₂ COOH] ⁺
122	[M - NO ₂ - COOH] ⁺
92	[C ₆ H ₄ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **(3-Nitrophenoxy)acetic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

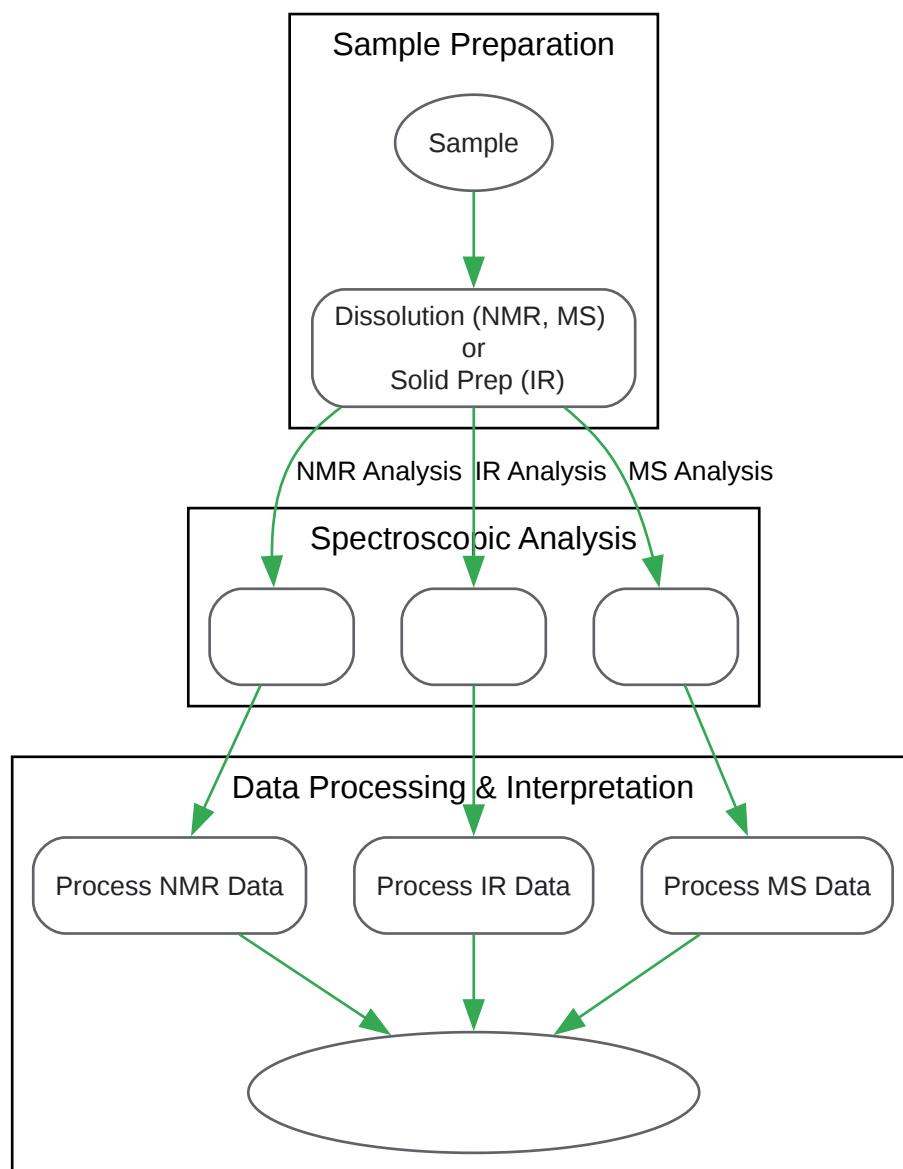
Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.

- Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight (TOF) or Orbitrap).
- Data Acquisition:
 - Acquire a full scan mass spectrum in positive or negative ion mode.
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(3-Nitrophenoxy)acetic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (3-Nitrophenoxy)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168002#3-nitrophenoxy-acetic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com